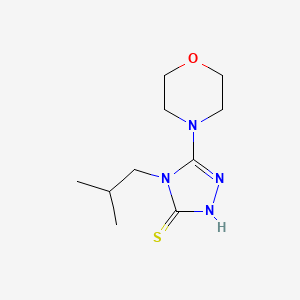![molecular formula C12H13ClO3 B1352075 2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid CAS No. 57017-96-6](/img/structure/B1352075.png)
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-Chloro-4-(cyclopropylmethoxy)phenyl]acetic acid (CCMPA) is an organic compound with a molecular formula of C9H10ClO3. It is a derivative of acetic acid and has been studied for its potential applications in scientific research. CCMPA is a colorless solid that is soluble in water and organic solvents. It is used as a reagent in organic synthesis and has been studied for its antimicrobial and antioxidant properties.
Applications De Recherche Scientifique
Role in Click Chemistry
“2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid” could potentially be used in click chemistry, a type of chemical synthesis . Click chemistry is a popular approach due to its eco-friendly nature, including the use of water as a solvent, moderate conditions, non-toxicity, easy extractions, easy setup, and low cost .
Medicinal and Pharmaceutical Applications
Tetrazole and its derivatives, which could potentially include “2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid”, play a very important role in medicinal and pharmaceutical applications . These compounds can be synthesized using eco-friendly approaches, which aligns with the current trend towards green chemistry .
Inhibitory Effects on TGF-β1-Induced Epithelial–Mesenchymal Transformation
A compound similar to “2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid”, known as 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been shown to have inhibitory effects on TGF-β1-induced epithelial–mesenchymal transformation . This process plays a key role in the pathogenesis of pulmonary fibrosis, and DGM has been suggested as a potential therapeutic target for reducing idiopathic pulmonary fibrosis (IPF) .
Potential Role in Pulmonary Fibrosis Treatment
Continuing from the previous point, DGM has been shown to attenuate TGF-β1-induced epithelial–mesenchymal transformation in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This suggests that “2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid” could potentially have similar effects, although further research would be needed to confirm this.
Propriétés
IUPAC Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c13-10-5-9(6-12(14)15)3-4-11(10)16-7-8-1-2-8/h3-5,8H,1-2,6-7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDXHYQCJPTTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388840 |
Source


|
| Record name | Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-4-(cyclopropylmethoxy)phenyl]acetic Acid | |
CAS RN |
57017-96-6 |
Source


|
| Record name | Benzeneacetic acid, 3-chloro-4-(cyclopropylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B1352014.png)









